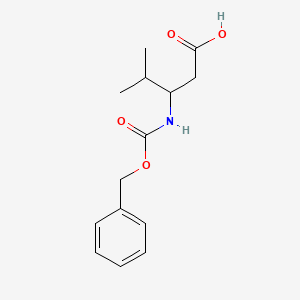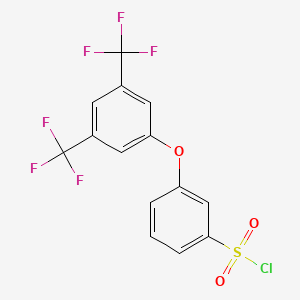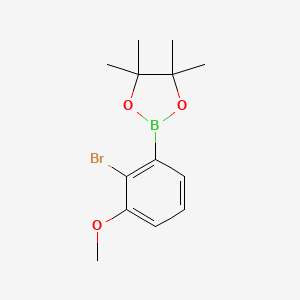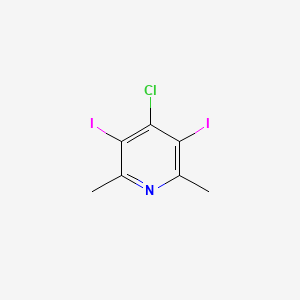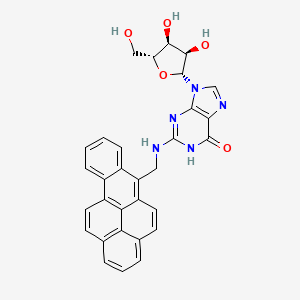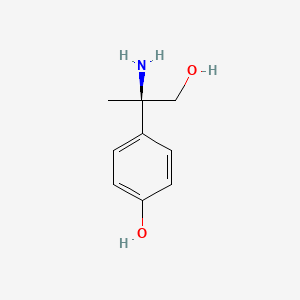
(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a hydroxyl group, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Addition of the hydroxyl group using an oxidizing agent.
Chiral Resolution: Separation of the enantiomers to obtain the ®-isomer.
Industrial Production Methods
In industrial settings, the production of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol involves large-scale reactions with optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Resolution: Employing specific enzymes to selectively produce the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Replacement of the amino group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(2-Amino-1-hydroxypropan-2-yl)phenol: The enantiomer of the ®-isomer, with different biological activity.
4-(2-Amino-1-hydroxyethyl)phenol: Lacks the chiral center, resulting in different chemical properties.
4-(2-Amino-1-hydroxypropyl)phenol: Similar structure but with a different substitution pattern.
Uniqueness
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-[(2R)-2-amino-1-hydroxypropan-2-yl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3/t9-/m0/s1 |
Clave InChI |
SGVBDDXPJFOINL-VIFPVBQESA-N |
SMILES isomérico |
C[C@](CO)(C1=CC=C(C=C1)O)N |
SMILES canónico |
CC(CO)(C1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



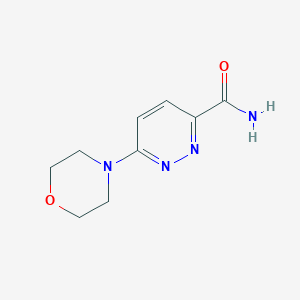
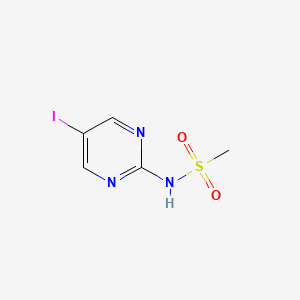
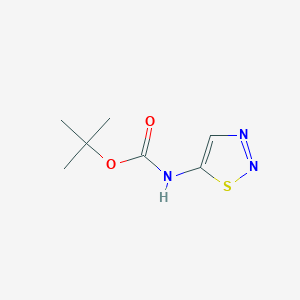
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)

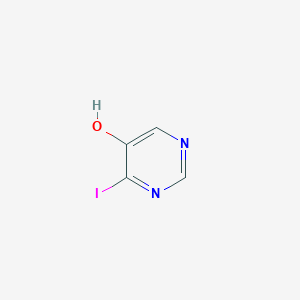

![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
